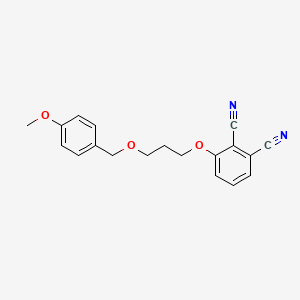
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a phthalonitrile core substituted with a 3-(4-methoxybenzyl)oxypropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 3-(4-methoxybenzyl)oxypropan-1-ol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalonitriles with different functional groups.
Scientific Research Applications
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxybenzyloxy)propanal
- 3-(3′-Methoxybenzyloxy)phenylboronic acid
- 3-(4-Methoxybenzyloxy)phenylboronic acid
Uniqueness
3-(3-((4-Methoxybenzyl)oxy)propoxy)phthalonitrile is unique due to its specific substitution pattern on the phthalonitrile core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[3-[(4-methoxyphenyl)methoxy]propoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C19H18N2O3/c1-22-17-8-6-15(7-9-17)14-23-10-3-11-24-19-5-2-4-16(12-20)18(19)13-21/h2,4-9H,3,10-11,14H2,1H3 |
InChI Key |
UHMHPDYPCXLKJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCOC2=CC=CC(=C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















